molecular formula C20H2Cl4I4Na2O5 B10859880 Rose bengal sodium I 125

Rose bengal sodium I 125

Cat. No.: B10859880
M. Wt: 1009.6 g/mol
InChI Key: UWBXIFCTIZXXLS-GQTHTECASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rose bengal sodium I 125 involves the iodination of Rose bengal. The process typically includes the exchange of Rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This method ensures a high radiochemical purity of the labeled product . The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired labeling efficiency.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of the starting material through adsorption chromatography before the labeling process. This step is crucial to ensure the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Rose bengal sodium I 125 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they often involve controlled environments to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Rose bengal, while substitution reactions can result in various substituted products .

Scientific Research Applications

Comparison with Similar Compounds

Rose bengal sodium I 125 is unique compared to other similar compounds due to its radiolabeling with iodine-125, which enhances its imaging and therapeutic capabilities. Similar compounds include:

This compound stands out due to its combination of staining, radiolabeling, and photodynamic properties, making it a versatile tool in various scientific and medical applications.

Properties

Molecular Formula

C20H2Cl4I4Na2O5

Molecular Weight

1009.6 g/mol

IUPAC Name

disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate

InChI

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;;

InChI Key

UWBXIFCTIZXXLS-GQTHTECASA-L

Isomeric SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.